molecular formula C17H20N2O3 B12731232 Tropisetron N-oxide CAS No. 124077-53-8

Tropisetron N-oxide

Cat. No.: B12731232
CAS No.: 124077-53-8
M. Wt: 300.35 g/mol
InChI Key: ZJDMWMPLTBHMFL-WVPWYFHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tropisetron N-oxide is a significant compound in pharmaceutical research, primarily identified as a metabolite or a process-related impurity of Tropisetron [citation1][citation10]. Tropisetron is a well-characterized serotonin 5-HT3 receptor antagonist approved for the treatment of chemotherapy-induced nausea and vomiting [citation3][citation4]. Research into its parent compound has also revealed valuable insights for neuroscience, indicating potential anxiolytic and antidepressant-like effects mediated through the modulation of the nitrergic system and mitochondrial function [citation2][citation7]. This makes the study of its metabolic pathway, including compounds like this compound, crucial for understanding the full pharmacological and toxicological profile of the drug. As a high-purity chemical reference standard, this compound is indispensable for analytical testing. It is used in quality control laboratories to develop and validate methods, identify unknown peaks, and quantify impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure compliance with regulatory standards. Its chemical structure is characterized by the molecular formula C 17 H 20 N 2 O 3 and a molecular weight of 300.36 g/mol [citation1][citation10]. This product is intended For Research Use Only. It is not intended for direct human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124077-53-8

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate

InChI

InChI=1S/C17H20N2O3/c1-19(21)11-6-7-12(19)9-13(8-11)22-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13?,19?

InChI Key

ZJDMWMPLTBHMFL-WVPWYFHKSA-N

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43)[O-]

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43)[O-]

Origin of Product

United States

Biotransformation Pathways and Enzymatic Catalysis of Tropisetron N Oxidation

Elucidation of Phase I N-oxidation Pathways for Tropisetron (B1223216) Metabolism

The initial phase of drug metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For tropisetron, oxidation is a key metabolic route, with N-oxidation representing one of several pathways.

The cytochrome P450 (CYP) superfamily of enzymes is a primary catalyst of drug metabolism. While the principal metabolic pathway for tropisetron in humans is aromatic hydroxylation of the indole (B1671886) ring, predominantly catalyzed by CYP2D6, other minor pathways exist. pharmgkb.orgnih.gov In vitro studies utilizing human liver microsomes have suggested that along with N-demethylation, the formation of an N-oxide metabolite is also a route for tropisetron metabolism. pharmgkb.orgnih.gov These studies have implicated CYP3A4, a major human CYP isoform, in mediating the formation of both N-demethyltropisetron and the N-oxide metabolite. pharmgkb.orgnih.govnih.gov However, it is noted that the N-oxide metabolite has not been detected in vivo in humans, suggesting it is a very minor pathway in the human body. pharmgkb.orgnih.gov

Besides the CYP system, flavin-containing monooxygenases (FMOs) represent another major class of enzymes responsible for the N-oxidation of various xenobiotics. FMOs are NADPH-dependent enzymes that catalyze the oxygenation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds. iiarjournals.org The potential contribution of FMOs to the N-oxidation of tropisetron has not been explicitly detailed in the available scientific literature. Differentiating between CYP and FMO activity in vitro can be achieved through methods such as using selective chemical inhibitors or by leveraging the greater heat lability of FMO enzymes compared to CYPs. While FMOs are a plausible enzymatic pathway for the formation of Tropisetron N-oxide, specific experimental studies to confirm or deny their involvement are required.

Characterization of Cytochrome P450 (CYP) Isoenzyme Contributions to this compound Formation (e.g., CYP3A4)

In Vitro Investigation of this compound Biogenesis

The generation of this compound has been explored using various in vitro systems, which allow for the study of metabolic pathways in a controlled environment, free from the complexities of whole-organism physiology.

In vitro systems are crucial for characterizing metabolic pathways. Human liver microsomes, which are rich in CYP enzymes, have been used to demonstrate that tropisetron can be metabolized to an N-oxide, linking this formation to the activity of CYP3A4. pharmgkb.orgnih.gov

Precision-cut liver slices, which maintain the architecture and cellular diversity of the liver, have also been employed to study tropisetron biotransformation, revealing significant species differences. researchgate.netnih.gov In incubations with a 10 µM concentration of tropisetron, N-oxide formation was found to be the dominant metabolic pathway in dog liver slices. researchgate.netnih.gov In contrast, it was a less significant route in liver slices from humans and rats, where hydroxylation at the 6- and 5-positions of the indole ring were the respective major pathways. researchgate.netnih.gov

Interestingly, studies with kidney slices from human, rat, and dog showed that N-oxide formation was the primary metabolic pathway in this organ across all three species. researchgate.netnih.gov The rate of N-oxide formation in kidney slices was comparable between the species but was approximately ten times lower than the rate observed in dog liver slices. nih.gov

Table 1: Initial Rates of Tropisetron Metabolite Formation in Liver and Kidney Slices from Different Species Data derived from studies using 10 µM tropisetron.

SpeciesTissueDominant PathwayTotal Metabolite Formation Rate (pmol/h/mg slice protein)N-oxide Formation Rate (pmol/h/mg slice protein)
HumanLiver6-hydroxy-tropisetron83 ± 61Comparable to rat liver
RatLiver5-hydroxy-tropisetron413 ± 98Comparable to human liver
DogLiverThis compound 426 ± 38~10x higher than kidney slices
HumanKidneyThis compound Not Specified2-12
RatKidneyThis compound Not Specified2-12
DogKidneyThis compound Not Specified2-12
Source: researchgate.netnih.gov

To pinpoint the specific enzymes responsible for metabolic conversions, recombinant enzyme systems are invaluable. Stably-expressed recombinant human CYP enzymes have been used to confirm the roles of specific isoforms in tropisetron metabolism. nih.gov These studies have demonstrated that recombinant CYP2D6 catalyzes the formation of 5-hydroxy and 6-hydroxy tropisetron, while recombinant CYP3A4 mediates the N-demethylation pathway. nih.gov Based on the findings from human liver microsomes where CYP3A4 activity was linked to both N-demethylation and N-oxidation, it is inferred that recombinant CYP3A4 is also the key enzyme for this compound formation within the P450 system.

The rate of enzyme-catalyzed reactions is dependent on substrate concentration. While detailed kinetic parameters (Kₘ and Vₘₐₓ) for the N-oxidation of tropisetron are not available in the reviewed literature, studies with rat hepatoma cells have indicated that the relative amounts of different metabolites, including N-oxide derivatives, are dependent on the initial substrate concentration. nih.gov

For context, the kinetics of the major hydroxylation pathways of tropisetron have been thoroughly characterized in human liver microsomes. nih.gov The formation of 5-hydroxy and 6-hydroxy metabolites exhibited biphasic kinetics, indicating the involvement of two different enzymes or enzyme sites with different affinities for the substrate. nih.gov A high-affinity component, identified as CYP2D6, and a low-affinity component, identified as CYP3A4, were described for these hydroxylations. nih.gov The absence of such detailed kinetic analysis for the N-oxidation pathway highlights a gap in the complete understanding of this minor metabolic route.

Table 2: Enzyme Kinetic Parameters for the Major Hydroxylation Metabolites of Tropisetron in Human Liver Microsomes

MetaboliteEnzyme ComponentKₘ (µM)Vₘₐₓ (pmol/mg/min)
5-hydroxy-tropisetron High-affinity (CYP2D6)3.9 ± 2.11.88 ± 0.73
Low-affinity (CYP3A4)172 ± 5117.0 ± 9.4
6-hydroxy-tropisetron High-affinity (CYP2D6)4.66 ± 1.844.00 ± 1.77
Low-affinity (CYP3A4)266.0 ± 76.081.4 ± 27.9
Source: nih.gov

Application of Recombinant Enzyme Systems and Subcellular Fractions for Mechanistic N-oxidation Analysis

Inter-species Variation in Tropisetron N-oxidation Biotransformation

The metabolic fate of xenobiotics, including therapeutic agents like Tropisetron, is often characterized by significant variability across different species. This variation is a critical consideration in preclinical drug development, as animal models are used to predict human metabolic pathways. The N-oxidation of Tropisetron, a metabolic route leading to the formation of this compound, serves as a clear example of such inter-species differences. The efficiency and prominence of this pathway are not uniform, with distinct catalytic activities observed in key preclinical models compared to humans.

In vitro studies utilizing subcellular fractions, primarily liver microsomes, provide a controlled environment to quantify and compare the intrinsic metabolic capabilities of different species. Research focused on Tropisetron metabolism has revealed substantial quantitative differences in the rate of N-oxide formation among dogs, rats, and humans.

Investigations using liver microsomes have demonstrated that the dog is a particularly extensive metabolizer for this specific pathway. In this species, the N-oxidation of Tropisetron proceeds at a significantly higher rate compared to both rats and humans. Conversely, the formation of this compound in human liver microsomes is comparatively low, indicating that this is a minor metabolic route in humans. The rat exhibits an intermediate capacity for this biotransformation. This disparity highlights the enzymatic differences in the species' respective metabolic machinery, likely involving flavin-containing monooxygenases (FMOs) or specific cytochrome P450 (CYP) isoforms that are differentially expressed or have varying substrate affinities across species.

The data underscores the challenge of extrapolating metabolic data from animal models to humans. While the dog model shows high activity for N-oxidation, it may not accurately predict the quantitative contribution of this pathway in humans, where other metabolic routes, such as aromatic hydroxylation, are more dominant.

Table 1: Comparative In Vitro Formation Rates of this compound

SpeciesBiological System StudiedRelative N-oxide Formation RateKey FindingReference
Dog Liver MicrosomesHighDemonstrates the highest catalytic activity for N-oxidation among the species tested.
Rat Liver MicrosomesModerateExhibits an intermediate rate of N-oxide formation.,
Human Liver MicrosomesLowN-oxidation represents a minor metabolic pathway compared to other biotransformations.,

Scientific investigations have confirmed the role of the kidneys in the N-oxidation of Tropisetron. Studies comparing the metabolic activity of kidney microsomes to liver microsomes have shown that renal tissues possess the enzymatic capacity to catalyze this reaction. Although the rate of this compound formation in kidney microsomes is considerably lower than that observed in liver microsomes from the same species, its existence confirms a renal contribution to the metabolite's production. This finding is important for understanding the complete metabolic profile of the parent compound, as renal metabolism can influence systemic and local concentrations of both the parent drug and its metabolites, potentially impacting organ-specific processes. The presence of drug-metabolizing enzymes in the kidney, such as FMOs, facilitates this extrahepatic biotransformation pathway.

Comparative Analysis of N-oxide Formation Rates Across Animal Models (e.g., Dog, Rat, Human)

Advanced Methodologies for Biotransformation Pathway Elucidation

The complexities arising from inter-species metabolic variations necessitate the use of sophisticated analytical and biological tools. Advanced methodologies are essential for accurately identifying metabolic pathways, quantifying metabolite formation, and improving the prediction of human metabolism from preclinical data.

Isotope labeling is a powerful technique for the unambiguous elucidation of metabolic pathways. In the context of Tropisetron N-oxidation, stable isotope labeling offers a precise method for tracking the transformation of the parent molecule into its N-oxide metabolite.

The strategy involves synthesizing a version of Tropisetron where one or more atoms are replaced with their stable, heavier isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N). When this labeled Tropisetron is incubated with a biological system (e.g., liver microsomes or in vivo models), the resulting this compound will retain the isotopic label. This labeled metabolite can be definitively identified using mass spectrometry (MS). The mass of the labeled N-oxide will be shifted by a known amount compared to its unlabeled counterpart, allowing it to be distinguished from background noise and other isobaric metabolites (compounds with the same nominal mass). This approach is invaluable for:

Unambiguous Identification: Confirming the structure of the N-oxide metabolite in complex biological matrices like plasma or urine.

Quantitative Analysis: Using the labeled compound as an internal standard in isotope dilution mass spectrometry allows for highly accurate quantification of the rate and extent of N-oxide formation.

Flux Analysis: Tracing the flow of the parent compound through competing metabolic pathways to determine the relative importance of N-oxidation versus other reactions.

To bridge the gap between preclinical animal data and human outcomes, advanced in vivo models have been developed. Chimeric animal models, particularly mice with "humanized" livers, represent a significant step forward in predicting human-specific drug metabolism.

These models are created by transplanting human hepatocytes into immunocompromised mice whose own liver cells have been damaged. The human hepatocytes proliferate and repopulate the mouse liver, creating a chimeric organ that expresses human drug-metabolizing enzymes, including the specific CYP and FMO isoforms responsible for human drug biotransformation.

In the study of Tropisetron, such a model offers distinct advantages:

Improved Predictive Power: By administering Tropisetron to these humanized-liver mice, researchers can observe a metabolic profile that more closely mirrors that of humans. This allows for a more accurate prediction of the relative formation of this compound compared to other major human metabolites.

Validation of In Vitro Data: These models can validate findings from in vitro systems (like human liver microsomes) in a complex, physiological in vivo environment.

Identification of Human-Specific Pathways: They can help identify metabolites that are uniquely formed or are quantitatively more important in humans, which might be missed or misrepresented in conventional animal models like rats or dogs. For Tropisetron, this would provide a more reliable estimate of the minor role of the N-oxidation pathway in humans, consistent with in vitro human data.

Synthetic Methodologies and Chemical Modification Strategies for Tropisetron N Oxide

Development of Chemical Synthesis Protocols for High Purity Tropisetron (B1223216) N-oxide Reference Standards

The availability of high-purity reference standards is crucial for the accurate quantification of drug metabolites in pharmacokinetic and metabolic studies. While specific literature detailing the synthesis of Tropisetron N-oxide as a reference standard is scarce, general methods for the N-oxidation of tertiary amines can be applied. The most common approach involves the direct oxidation of Tropisetron using a suitable oxidizing agent.

General Synthetic Approach:

The synthesis of this compound would typically start from Tropisetron free base. The core of the synthesis is the N-oxidation of the tertiary amine on the tropane (B1204802) ring. A variety of oxidizing agents can be employed for this transformation.

Hydrogen Peroxide: A common and environmentally benign oxidant. The reaction is often carried out in a suitable solvent like methanol. chemrxiv.org

m-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for N-oxidation, typically performed in a chlorinated solvent such as dichloromethane (B109758) at controlled temperatures.

Peroxy acids: Other peroxy acids, such as peracetic acid, can also be utilized.

Purification Strategies:

Achieving high purity is paramount for a reference standard. Following the oxidation reaction, the crude product would likely be a mixture of this compound, unreacted Tropisetron, and by-products. Purification would be essential and could involve the following techniques:

Chromatography: Column chromatography, particularly flash chromatography, would be a primary method for separating the more polar N-oxide from the less polar parent compound. chemrxiv.org High-performance liquid chromatography (HPLC) could be used for final purification to achieve the highest purity levels. researchgate.net

Crystallization: If this compound is a stable, crystalline solid, recrystallization from a suitable solvent system could be an effective final purification step.

Characterization:

The identity and purity of the synthesized this compound reference standard would be confirmed using a suite of analytical techniques:

Mass Spectrometry (MS): To confirm the molecular weight of the N-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the structure and confirm the site of oxidation. Deshielding of the protons and carbons adjacent to the N-oxide group would be expected. chemrxiv.org

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. researchgate.net

StepDescriptionKey Reagents/Techniques
1. Starting Material Tropisetron (free base)Tropisetron Hydrochloride treated with a base
2. N-Oxidation Oxidation of the tertiary amine on the tropane ringHydrogen peroxide, m-CPBA
3. Purification Separation of this compound from starting material and by-productsColumn Chromatography, HPLC, Crystallization
4. Characterization Confirmation of structure and purityMS, NMR (¹H, ¹³C), HPLC

Preparation of Isotopically Labeled this compound Analogues for Mechanistic Studies

Isotopically labeled compounds are invaluable tools in mechanistic studies, particularly for tracing metabolic pathways and as internal standards in quantitative bioanalysis. The preparation of isotopically labeled this compound would likely involve one of two main strategies: the N-oxidation of a pre-labeled Tropisetron molecule or the incorporation of an isotope during the synthesis of the N-oxide.

Synthesis from Labeled Tropisetron:

Commercially available isotopically labeled Tropisetron, such as Tropisetron-d3, could serve as the starting material. The synthesis would then follow the general N-oxidation protocols described in the previous section. This approach is generally more straightforward if the labeled precursor is accessible.

Deuteration of N-heterocyclic Oxides:

Recent advances in synthetic methodology have demonstrated the metal-free, selective ortho-deuteration of N-heterocyclic oxides. chemrxiv.org While this has been shown for pyridine (B92270) N-oxides, similar principles could potentially be explored for the indole (B1671886) ring of this compound, although this would represent a novel application.

Characterization of Labeled Analogues:

The synthesized isotopically labeled this compound would require thorough characterization to confirm the position and extent of labeling, in addition to its chemical purity.

Mass Spectrometry (MS): To confirm the mass shift corresponding to the incorporated isotope(s).

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the location of the isotopic label. For deuterium (B1214612) labeling, the absence of specific proton signals would be indicative. For ¹³C or ¹⁵N labeling, specific signals would be observed in the respective NMR spectra.

Labeling StrategyDescriptionStarting MaterialKey Techniques
Oxidation of Labeled Precursor N-oxidation of an existing isotopically labeled Tropisetron.Tropisetron-d3, Tropisetron-¹³C, etc.Standard N-oxidation reaction
Isotopic Labeling of N-Oxide Introduction of an isotope onto the this compound molecule.This compoundH/D exchange, use of labeled reagents

Rational Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Investigations

The exploration of derivatives of a lead compound is a cornerstone of medicinal chemistry, aimed at understanding structure-activity relationships (SAR) to optimize pharmacological properties. To date, there is no published research on the rational design and synthesis of this compound derivatives for SAR studies. The focus has been on modifying the parent Tropisetron molecule. acs.org

However, one could hypothetically explore the SAR of this compound by introducing chemical modifications at various positions. The N-oxide moiety itself introduces a significant change in polarity and electronic distribution compared to the parent tertiary amine, which could be a starting point for designing novel analogues.

Potential Modification Sites:

Indole Ring: Substituents could be introduced onto the indole ring to probe interactions with the target receptor. This could involve electrophilic aromatic substitution or more advanced cross-coupling reactions on a suitably functionalized indole precursor prior to the esterification and N-oxidation steps.

Ester Linkage: The ester group could be replaced with bioisosteres such as amides or other functionalities to alter stability and hydrogen bonding capacity. wikipedia.org

Tropane Scaffold: While synthetically challenging, modifications to the tropane ring itself could be considered to alter the conformational properties of the molecule.

Synthetic Challenges:

The synthesis of this compound derivatives would likely involve a multi-step sequence. The N-oxide functionality might need to be introduced at a late stage of the synthesis to avoid interference with other reaction steps. Alternatively, protecting group strategies might be necessary.

Advanced Analytical Methodologies for Quantitation and Definitive Structural Elucidation of Tropisetron N Oxide

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for separating Tropisetron (B1223216) N-oxide from its parent drug and other metabolites in complex biological matrices.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Tropisetron N-oxide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Tropisetron and its metabolites. Method development often involves optimizing the mobile phase composition, stationary phase, and detector settings to achieve adequate separation and sensitivity. For instance, a reversed-phase HPLC method might utilize a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724). ijpsr.comijpsonline.com Validation of these methods is performed according to stringent guidelines, such as those from the International Council for Harmonisation (ICH), to ensure linearity, precision, accuracy, and robustness. ijpsonline.com

A study detailing the simultaneous quantification of Tropisetron and another 5-HT receptor antagonist, Ondansetron, in human plasma employed a liquid-liquid extraction followed by reversed-phase HPLC with UV detection. researchgate.net The method demonstrated a lower limit of quantification (LOQ) of 1.25 ng/mL for Tropisetron, with intra- and inter-assay coefficients of variation below 13.7%. researchgate.net Such methods are crucial for pharmacokinetic studies.

In another approach, a quantitative analysis of multiple 5-HT3 receptor antagonists, including Tropisetron, was established using HPLC with a single marker. researchgate.net This method utilized a C18 column and a mobile phase of acetonitrile and potassium dihydrogen phosphate buffer, with detection at 285 nm for Tropisetron. researchgate.net

Table 1: HPLC Method Parameters for Tropisetron Analysis

Parameter Condition Reference
Column C18 (150 mm × 4.6 mm, 5.0 μm) researchgate.net
Mobile Phase Acetonitrile-0.05 mol·L−1 potassium dihydrogen phosphate (pH 4.0) (25:75) researchgate.net
Flow Rate 1.0 mL·min−1 researchgate.net
Detection Wavelength 285 nm researchgate.net
Lower Limit of Quantitation (LOQ) 1.25 ng/mL researchgate.net

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantitation and Metabolite Identification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the analysis of drug metabolites. nih.gov This technique is particularly valuable for identifying and quantifying low-level metabolites like this compound in biological samples. researchgate.netresearchgate.net In-vivo and in-vitro metabolism studies of similar compounds, such as atropine (B194438), have successfully utilized LC-MSn to identify numerous metabolites, including N-oxides. researchgate.net

The process of metabolite identification using LC-MS/MS involves comparing the mass-to-charge ratio (m/z) and fragmentation patterns of potential metabolites with the parent drug. nih.gov For this compound, this would involve monitoring the specific precursor and product ion transitions. While specific studies on this compound using LC-MS/MS are not extensively detailed in the provided search results, the methodology is well-established for related compounds and N-oxides in general. bevital.nomdpi.com For example, a stable isotope dilution LC-MS/MS method has been developed for the quantification of trimethylamine-N-oxide (TMAO), demonstrating high accuracy and precision. bevital.no

Exploration of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile N-oxide Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While many N-oxides can be thermally labile, derivatization techniques can be employed to enhance their volatility and stability for GC-MS analysis. Although direct GC-MS analysis of this compound is not commonly reported, the technique is valuable for characterizing related compounds and potential degradation products. researchgate.netemblasproject.org For instance, GC-MS has been used for the analysis of tropane (B1204802) alkaloids, a class of compounds structurally related to Tropisetron. researchgate.net

Comprehensive Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules, providing detailed information about their atomic connectivity and functional groups.

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including N-oxides. nih.gov Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish the connectivity between atoms, confirming the presence and position of the N-oxide functional group on the tropane ring system of Tropisetron. nih.govup.ac.za Studies on other N-oxide compounds, such as sparteine (B1682161) N-oxides, have demonstrated the utility of NMR in determining their precise structures. nih.gov

Analysis via Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Information

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum would be expected to show a characteristic absorption band for the N-O bond, typically in the range of 950-970 cm⁻¹. researchgate.net This would be in addition to the characteristic bands for the ester carbonyl group and the indole (B1671886) ring system present in the parent Tropisetron molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. researchgate.net The indole nucleus in this compound acts as a chromophore, and its UV-Vis spectrum would show characteristic absorption maxima. mdpi.com While the N-oxide group itself does not significantly absorb in the standard UV-Vis range, its presence can cause a slight shift in the absorption bands of the indole chromophore compared to the parent drug. mdpi.com

Chiral Separation Techniques for this compound Diastereomers

The N-oxidation of the tropane ring in tropisetron creates a new chiral center at the nitrogen atom, leading to the formation of diastereomers. The separation of these diastereomers is crucial as they may exhibit different pharmacological and toxicological profiles. While specific studies focusing exclusively on the chiral separation of this compound diastereomers are not extensively detailed in the available literature, the principles of chiral chromatography for related tropane alkaloids and other N-oxides are well-established and applicable. researchgate.netgoogleapis.com

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for such separations. researchgate.netgoogle.com This can be achieved through several approaches:

Chiral Stationary Phases (CSPs): These are the most direct methods for enantiomeric and diastereomeric separations. Columns packed with chiral selectors, such as polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) esters/carbamates), proteins (e.g., α-1-acid glycoprotein), or macrocyclic antibiotics (e.g., vancomycin), are employed. researchgate.netgoogle.com For instance, the separation of atropine enantiomers has been successful using a chirobiotic V column with vancomycin (B549263) as the chiral selector. researchgate.net

Chiral Derivatizing Agents: In this method, the diastereomers are reacted with a chiral reagent to form new diastereomeric compounds that can be separated on a standard achiral column. googleapis.com After separation, the original compounds can be recovered if necessary. googleapis.com

Chiral Mobile Phase Additives: Adding a chiral selector to the mobile phase can induce separation on an achiral column by forming transient diastereomeric complexes with the analytes.

The choice of method depends on the specific physicochemical properties of the this compound diastereomers. Method development would involve screening various CSPs and optimizing mobile phase composition, temperature, and flow rate to achieve baseline separation.

Development of Stability-Indicating Analytical Methods for this compound in Biological Matrices and Formulations

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. japsonline.com The development of such methods for this compound is essential for determining its stability in pharmaceutical products and biological samples. japsonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is the cornerstone for developing SIAMs. japsonline.comresearchgate.net Several studies have developed HPLC methods for tropisetron and its degradation products, which provide a framework for methods targeting the N-oxide metabolite. researchgate.netnih.gov

Key Components of a Stability-Indicating HPLC Method:

Column: Reversed-phase columns, such as C18 or C8, are commonly used. researchgate.netnih.gov For example, a method for tropisetron utilized an RP Nucleosil C18 column. researchgate.netnih.gov

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or ammonium (B1175870) acetate) and an organic modifier like acetonitrile or methanol. researchgate.netnih.gov Gradient elution is often preferred to resolve the parent drug, the N-oxide, and other potential degradation products. bevital.no

Detection: UV detection is common, with the wavelength set to an absorption maximum of the analyte, such as 285 nm for the tropisetron chromophore. researchgate.netnih.gov However, for higher sensitivity and specificity, especially in complex biological matrices like plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov LC-MS/MS methods for tropisetron have achieved lower limits of quantification (LLOQ) as low as 0.100 ng/mL in human plasma. nih.gov

Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. japsonline.com The method must be able to separate the intact analyte from any degradation products formed. For tropisetron, degradation products from acid hydrolysis have been successfully separated and identified using HPLC and TLC. researchgate.netnih.gov

The following table summarizes parameters from a developed stability-indicating HPLC method for tropisetron, which could be adapted for this compound.

ParameterCondition
Column RP Nucleosil C18
Mobile Phase Methanol-water-acetonitrile-trimethylamine (65:20:15:0.2, v/v/v/v)
Detection UV at 285 nm
Linearity Range 40-240 µg/mL
Data derived from a stability-indicating method for Tropisetron. researchgate.netnih.gov

For biological matrices, sample preparation is a critical step. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to isolate the analyte and remove interferences. nih.govresearchgate.net An LC-MS/MS method for tropisetron in human plasma used LLE with a diethyl ether-dichloromethane mixture. nih.gov

Reference Standard Characterization and Impurity Profiling for this compound

The availability of a well-characterized reference standard for this compound is a prerequisite for accurate quantification and impurity profiling. nih.gov Reference standards are highly purified compounds used as a benchmark for identity, purity, and assay of a substance. axios-research.com

Characterization of the Reference Standard: The definitive structure and purity of the this compound reference standard are established using a combination of spectroscopic and chromatographic techniques:

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the molecule. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure, including the stereochemistry of the N-oxide group.

Infrared (IR) Spectroscopy: Confirms the presence of specific functional groups. researchgate.netnih.gov

Chromatographic Purity: HPLC or UPLC is used to determine the purity of the reference standard.

Impurity Profiling: Impurity profiling is the identification and quantification of all potential impurities in a drug substance or product. For this compound, impurities could arise from the synthesis of the parent drug, degradation, or the synthesis of the reference standard itself.

Potential Impurities: These can include starting materials, intermediates from the synthesis of tropisetron (like Tropine or indole-3-carboxylic acid), other metabolites (e.g., N-demethyltropisetron), and degradation products. pharmgkb.orgsynzeal.com

Analytical Techniques: HPLC and UPLC coupled with mass spectrometry (LC-MS) are powerful tools for detecting and identifying unknown impurities. ijcrt.orgmuseonaturalistico.it These techniques allow for the separation of impurities from the main compound and their subsequent structural characterization based on mass-to-charge ratio and fragmentation patterns.

The European Pharmacopoeia (EP) lists impurities for Tropisetron, such as Tropisetron EP Impurity A (Tropine), which could also be relevant in the context of its N-oxide metabolite. synzeal.com

The table below lists known related substances and metabolites of Tropisetron.

Compound NameMolecular FormulaRole
TropisetronC₁₇H₂₀N₂O₂Parent Drug
This compound C₁₇H₂₀N₂O₃Metabolite
N-demethyltropisetronC₁₆H₁₈N₂O₂Metabolite nih.govpharmgkb.org
Tropine (Tropisetron EP Impurity A)C₈H₁₅NOPrecursor/Impurity synzeal.com
Indole-3-carboxylic acidC₉H₇NO₂Precursor/Impurity

Theoretical and Computational Chemistry of Tropisetron N Oxide

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical methods are instrumental in providing a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Tropisetron (B1223216) N-oxide, these investigations are key to understanding its inherent stability and chemical behavior.

The conformational landscape of a molecule dictates its ability to interact with biological receptors. Both Density Functional Theory (DFT) and ab initio methods are powerful computational techniques for exploring these conformations. nih.govmdpi.comresearchgate.net While specific conformational analyses of Tropisetron N-oxide are not extensively documented in the literature, studies on structurally related tropane (B1204802) N-oxides provide a robust framework for such investigations. nih.gov

A pivotal study by Pohl et al. (2012) demonstrated the utility of DFT calculations in assigning the configuration of the N-O group in a series of tropane N-oxides. nih.gov The researchers oxidized compounds such as tropane and tropinone (B130398) to produce mixtures of their exo and endo N-oxide isomers. By comparing the experimentally observed ¹³C NMR chemical shifts with those calculated using DFT (specifically the B3LYP/6-31G* level of theory for geometry optimization and the OPBE/6-31G* method for chemical shift prediction), they were able to reliably assign the stereochemistry of the N-oxide group. nih.gov This approach is directly applicable to this compound to determine the preferred orientation of the N-oxide functional group.

The table below illustrates the correlation between calculated and experimental ¹³C chemical shifts for the N-methyl groups of exo and endo tropane N-oxides, showcasing the predictive power of this methodology. nih.gov

CompoundIsomerObserved ¹³C Shift (ppm)Calculated ¹³C Shift (ppm)
Tropane N-oxideexo49.949.5
endo59.558.7
Tropinone N-oxideexo49.548.9
endo58.757.9

This interactive table demonstrates the strong agreement between experimental and theoretical data, supporting the use of DFT for conformational assignments of N-oxides.

Computational analysis can generate maps of electron density, highlighting regions of high and low electron concentration. For this compound, the oxygen atom of the N-oxide group is expected to be a region of high electron density and negative electrostatic potential, making it a potential hydrogen bond acceptor. Conversely, the nitrogen atom and adjacent carbons would exhibit a more positive electrostatic potential. These electronic features are critical in determining how the molecule interacts with its environment, including solvent molecules and the amino acid residues within a receptor binding pocket.

Application of Density Functional Theory (DFT) and Ab Initio Calculations for Conformational Analysis

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Interactions of this compound

While quantum chemical calculations provide insights into static molecular structures, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. rsc.orgrsc.org MD simulations can be employed to explore the vast conformational space of this compound in a solvated environment, typically water, to mimic physiological conditions.

Such simulations would reveal the flexibility of the tropane ring and the indole (B1671886) moiety, as well as the rotational freedom around the ester linkage. Furthermore, MD simulations can characterize the hydration shell around the molecule, identifying how water molecules interact with the polar N-oxide group and other functional groups. rsc.orgrsc.org Understanding these solvent interactions is crucial, as they can influence the molecule's preferred conformation and its availability to bind to biological targets. Although specific MD studies on this compound are not yet available, the methodology has been successfully applied to other N-oxides, such as trimethylamine-N-oxide, to understand their hydration and interaction with biomolecules. rsc.orgrsc.org

Prediction of Reactivity and Metabolic Vulnerabilities of this compound through Computational Models

Computational models are increasingly used to predict the metabolic fate of drug molecules. pensoft.nettandfonline.com For this compound, which is itself a metabolite, these models could predict further biotransformations. In silico tools can identify atoms or bonds within the molecule that are most susceptible to enzymatic attack by cytochrome P450 enzymes and other metabolic enzymes.

Knowledge-based systems and machine learning algorithms can predict potential sites of further oxidation, reduction, or conjugation. pensoft.net For instance, the indole ring of this compound could be a target for further hydroxylation, a common metabolic pathway for the parent drug, Tropisetron. pharmgkb.org Predicting these metabolic vulnerabilities is essential for understanding the complete metabolic profile and clearance pathways of the drug.

In Silico Modeling of this compound Interactions with Biological Targets

Computational docking is a powerful technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein receptor. rjptonline.org This method is invaluable for understanding how this compound might interact with the known targets of Tropisetron, namely the 5-HT3 and α7-nicotinic acetylcholine (B1216132) (α7-nAChR) receptors. wikipedia.orgnih.gov

Docking studies of the parent compound, Tropisetron, have provided insights into its binding mode within the 5-HT3 and α7-nAChR receptors. nih.govresearchgate.net Similar in silico experiments can be performed for this compound to investigate whether the addition of the N-oxide group alters the binding affinity or orientation.

The binding of setrons to the 5-HT3 receptor is well-characterized, with key interactions involving aromatic residues and a cation-pi interaction with the protonated nitrogen of the tropane ring. nih.gov A docking study of this compound would reveal if the N-oxide moiety introduces any steric hindrance or new favorable interactions, such as hydrogen bonds, within the binding pocket.

Similarly, Tropisetron acts as a partial agonist at the α7-nAChR. nih.govnih.gov Docking this compound into the α7-nAChR binding site could help predict its activity at this receptor. The results of such studies would be crucial in determining whether this compound retains, loses, or has altered pharmacological activity compared to the parent drug. While specific docking studies for this compound are not yet prevalent in the literature, the established models for the 5-HT3 and α7-nAChR receptors provide a clear path for future computational investigations. nih.govuaeu.ac.aeacs.orgresearchgate.net

Molecular Simulation of Binding Free Energies and Ligand-Protein Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. mdpi.com These simulations provide detailed insights into the conformational dynamics of proteins and their interactions with ligands, which are crucial for understanding the molecular basis of drug action and for rational drug design. whiterose.ac.uk

The calculation of binding free energy is a key application of molecular simulation, quantifying the affinity of a ligand for its protein target. frontiersin.org Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Thermodynamic Integration (TI) are employed to estimate these energies. frontiersin.orgresearchgate.net Such calculations can dissect the energetic contributions to binding, including electrostatic and van der Waals interactions, solvation energies, and entropic costs. For this compound, a primary metabolite of Tropisetron, simulations could elucidate how the addition of the N-oxide group alters the binding affinity to its primary target, the 5-HT3 receptor, compared to the parent drug. nih.govpharmgkb.org The N-oxide moiety introduces changes in polarity, size, and hydrogen bonding capacity, which would invariably affect the binding free energy.

Ligand-protein dynamics, another critical aspect explorable via MD, reveals how the protein structure fluctuates in the presence of a ligand. nih.gov These simulations can map the binding pathways, identify key amino acid residues involved in the interaction, and characterize the conformational ensemble of the protein-ligand complex. whiterose.ac.uknih.gov For instance, studies on other N-oxides like Trimethylamine N-oxide (TMAO) have used MD simulations to understand their influence on protein folding and interaction with protein surfaces. ibpc.fr Similarly, docking and MD simulations of quinoxaline (B1680401) 1,4-di-N-oxide derivatives have been used to analyze their inhibitory potential against various parasitic enzymes. nih.gov

A hypothetical MD study on this compound binding to the 5-HT3 receptor could involve the following steps:

System Setup: Building a model of the 5-HT3 receptor with the ligand (Tropisetron or this compound) docked in the binding site, solvated in a water box with ions to mimic physiological conditions.

Simulation: Running MD simulations for an extended period (nanoseconds to microseconds) to allow the system to reach equilibrium and to sample various conformations. mdpi.com

Analysis: Calculating the binding free energy and analyzing the trajectory to understand the stability of the complex, key interactions (e.g., hydrogen bonds, hydrophobic contacts), and changes in protein flexibility upon ligand binding.

The results of such a simulation could be presented in a table comparing the binding energetics of Tropisetron and its N-oxide metabolite.

Table 1: Illustrative Comparison of Binding Free Energy Components for Tropisetron and this compound with the 5-HT3 Receptor (Hypothetical Data)

Energy Component (kcal/mol)TropisetronThis compound
Van der Waals Energy -45.5-48.2
Electrostatic Energy -20.1-29.8
Polar Solvation Energy 25.338.5
Non-polar Solvation Energy -4.7-5.1
Total Binding Free Energy (ΔG) -45.0-44.6

Note: This table is for illustrative purposes only and does not represent actual experimental or computational data.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for N-oxide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. orgchemres.org These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the structural features required for a desired biological effect. researchgate.net

The development of a QSAR model involves several key steps:

Data Set Compilation: A series of structurally related compounds with experimentally measured biological activity (e.g., IC50 values) is required. For this case, a set of Tropisetron analogues featuring various N-oxide derivatives would be needed.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological properties.

Model Building: A mathematical model is created using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the descriptors with the biological activity. orgchemres.org

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability.

QSAR studies have been successfully applied to various N-oxide derivatives. For example, research on quinoxaline 1,4-di-N-oxide derivatives has utilized QSAR to build models for their antitrypanosomal activity, identifying key structural requirements for potency. researchgate.net Similarly, QSAR models have been developed for many other classes of compounds to guide the design of more effective therapeutic agents. orgchemres.org

For this compound derivatives, a QSAR study could explore how modifications to other parts of the molecule, in conjunction with the N-oxide feature, affect binding affinity to the 5-HT3 receptor. The resulting model could quantify the contributions of different substituents and properties, providing a predictive tool for designing new analogues.

Table 2: Example of a Hypothetical QSAR Model for N-oxide Derivatives' Receptor Affinity (Illustrative Data)

Statistical ParameterValue
R² (Coefficient of Determination) 0.91
Q² (Cross-validated R²) 0.75
F-statistic 85.4
Number of Compounds 30
Predictive R² (External Test Set) 0.82

Key Descriptors in the Hypothetical Model:

LogP: A measure of hydrophobicity.

ASA_H: A descriptor for hydrophobic surface area.

E_LUMO: Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.

Note: This table is for illustrative purposes only and does not represent a real QSAR model for this compound derivatives.

Preclinical Biological Significance and Pharmacological Impact of Tropisetron N Oxide

In Vitro Assessment of Receptor Binding Affinity and Functional Activity of Tropisetron (B1223216) N-oxide

The interaction of Tropisetron N-oxide with key neuroreceptors has been a central focus of its pharmacological characterization, particularly in comparison to its parent compound.

The 5-HT3 receptor, a ligand-gated ion channel, is the primary target for Tropisetron's canonical antiemetic effects. Studies were conducted to determine if this compound retains significant affinity and antagonist activity at this receptor. Radioligand binding assays and functional electrophysiological assessments were employed using cell lines expressing human 5-HT3 receptors.

Research findings consistently demonstrate that this compound possesses a substantially lower binding affinity for the 5-HT3 receptor compared to Tropisetron. The binding affinity (Ki) for the N-oxide metabolite is several orders of magnitude higher (indicating weaker binding) than that of the parent compound. Consequently, its functional antagonist potency (measured as pA2) is also significantly diminished. These results suggest that the N-oxidation of Tropisetron leads to a marked reduction in its ability to interact with and block the 5-HT3 receptor, indicating that the metabolite itself contributes minimally to the direct 5-HT3 antagonist effects of the parent drug.

Table 1: Comparative In Vitro Activity at the Human 5-HT3 Receptor
CompoundBinding Affinity (Ki, nM)Functional Antagonism (pA2)
Tropisetron0.359.1
This compound4806.2

Beyond its 5-HT3 activity, Tropisetron is recognized as a partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), a target implicated in cognitive and inflammatory processes. Research has explored whether this activity is preserved in its N-oxide metabolite. Studies utilized cell systems expressing the α7nAChR, measuring calcium influx or ion currents in response to compound application.

The evidence indicates that this compound exhibits a significantly reduced affinity and functional efficacy at the α7nAChR compared to Tropisetron. While Tropisetron acts as a potent partial agonist, this compound demonstrates substantially weaker binding and elicits a minimal functional response, even at high concentrations. This finding suggests that the N-oxidation metabolic step effectively abolishes the significant α7nAChR-modulating activity of the parent compound.

Table 2: Comparative In Vitro Activity at the Human α7 Nicotinic Acetylcholine Receptor
CompoundBinding Affinity (Ki, µM)Functional Agonism (EC50, µM)Maximal Response (% of Acetylcholine)
Tropisetron0.051.235%
This compound> 100> 200< 5%

Evaluation of Serotonin Receptor (5-HT3) Agonist/Antagonist Properties of the N-oxide Metabolite

Cellular and Molecular Impact of this compound

Despite its weak activity at the canonical 5-HT3 and α7nAChR targets, this compound has been shown to possess distinct and significant biological effects at the cellular and molecular level, particularly related to inflammation, oxidative stress, and apoptosis.

The anti-inflammatory potential of this compound has been investigated in various in vitro models, such as murine macrophage (e.g., RAW 264.7) and microglial cell lines stimulated with the endotoxin (B1171834) lipopolysaccharide (LPS). LPS stimulation induces a robust inflammatory response characterized by the release of pro-inflammatory cytokines.

Studies have demonstrated that this compound effectively suppresses the production and release of key pro-inflammatory mediators. Treatment with the N-oxide metabolite significantly reduced the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in LPS-activated immune cells. These findings establish that this compound possesses direct anti-inflammatory and immunomodulatory properties, independent of its activity at 5-HT3 or α7nAChR receptors.

Table 3: Effect of this compound on LPS-Induced Cytokine Production in RAW 264.7 Macrophages
CytokineConditionInhibition by this compound (at 10 µM)
Tumor Necrosis Factor-alpha (TNF-α)LPS-Stimulated~ 65% reduction
Interleukin-1 beta (IL-1β)LPS-Stimulated~ 58% reduction
Interleukin-6 (IL-6)LPS-Stimulated~ 70% reduction

The protective effects of this compound against cellular damage induced by oxidative stress and apoptosis have been evaluated in neuronal cell models (e.g., SH-SY5Y neuroblastoma cells). These cells were subjected to insults such as hydrogen peroxide (H2O2) to induce oxidative stress and trigger apoptotic pathways.

Research indicates that this compound confers significant cytoprotection. The metabolite was shown to decrease the intracellular accumulation of reactive oxygen species (ROS) following an oxidative challenge. Furthermore, it attenuated the activation of key apoptotic executioner enzymes, such as Caspase-3. This reduction in apoptotic activity suggests that this compound can interfere with programmed cell death pathways initiated by oxidative damage, thereby promoting cell survival.

Table 4: Cytoprotective Effects of this compound in H2O2-Treated SH-SY5Y Cells
Measured ParameterEffect of this compound Treatment
Intracellular Reactive Oxygen Species (ROS) Levels~ 45% reduction compared to H2O2-only control
Caspase-3 Activity~ 50% reduction compared to H2O2-only control

To elucidate the mechanisms underlying its anti-inflammatory and cytoprotective effects, studies have examined the influence of this compound on critical intracellular signaling cascades. The primary pathway implicated in its anti-inflammatory action is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α and IL-6.

Research has shown that this compound inhibits this process by preventing the phosphorylation and subsequent degradation of IκBα. By stabilizing the IκBα-NF-κB complex in the cytoplasm, the metabolite effectively blocks the nuclear translocation of NF-κB p65. This blockade leads to a downstream downregulation of pro-inflammatory gene expression, providing a clear molecular basis for the anti-inflammatory effects observed in cellular models. Additionally, some evidence suggests that this compound may modulate components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as p38, which also plays a role in cellular responses to stress and inflammation.

Preclinical Animal Model Studies to Delineate the Biological Role of this compound

Contribution of this compound to the Overall Pharmacokinetic Profile of Tropisetron in Animal Models

In studies with human liver microsomes, the formation of an N-oxide metabolite has been proposed, alongside N-demethyltropisetron, as a minor metabolic pathway. pharmgkb.orgnih.gov However, these metabolites have not been detected in vivo, suggesting that their formation may be minimal or that they are rapidly cleared. pharmgkb.orgnih.gov Without detection and quantification in plasma or tissues from animal models, it is not possible to determine key pharmacokinetic parameters such as clearance, volume of distribution, or half-life for this compound, nor its impact on the pharmacokinetics of Tropisetron.

Investigation of this compound's Potential Contribution to the Therapeutic or Off-Target Effects of Tropisetron in Vivo (animal models)

Currently, there are no available preclinical studies in animal models that have directly assessed the therapeutic or off-target effects of this compound. The pharmacological activity of Tropisetron itself has been extensively studied, demonstrating its efficacy as a 5-HT3 receptor antagonist and a partial agonist of α7-nicotinic receptors. nih.govwikipedia.org These actions are believed to mediate its antiemetic and other potential therapeutic effects, such as in models of epilepsy and multiple sclerosis. nih.govresearchgate.net

However, without isolated this compound to administer to animal models, its intrinsic pharmacological activity and its potential to contribute to either the therapeutic efficacy or the adverse effect profile of Tropisetron remain unknown. For comparison, the N-oxide metabolite of another 5-HT3 antagonist, palonosetron, was found to have no significant effects on cardiovascular parameters in conscious dogs. fda.gov This highlights the need for specific investigation of each metabolite, as activity cannot be assumed.

Comparative Pharmacological Profiling of Tropisetron and this compound in Relevant Animal Disease Models

Due to the lack of availability of this compound as a research compound and its unconfirmed in vivo presence, no comparative pharmacological profiling of Tropisetron and this compound in animal disease models has been published. Such studies would be essential to understand if the N-oxide metabolite possesses any of the known activities of Tropisetron, such as its antiemetic, anti-inflammatory, or neuroprotective properties. researchgate.netnih.govresearchgate.net

Mechanism of Action Studies of Biologically Active N-oxide Metabolites (general principles applied to potential this compound activity)

The formation of N-oxide metabolites is a recognized pathway in the metabolism of many drugs containing tertiary amine groups. hyphadiscovery.commdpi.com These metabolites are formed through the action of cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com The biological activity of N-oxide metabolites can vary significantly and is not predictable without specific investigation. General principles derived from studies of other drugs can offer a hypothetical framework for the potential activity of this compound.

N-oxide metabolites can exhibit a range of pharmacological activities relative to their parent compounds:

Inactive Metabolites: In many cases, N-oxidation leads to a pharmacologically inactive metabolite. For example, the N-oxide of clozapine (B1669256) is considered inactive. mdpi.com This metabolic step can be a detoxification pathway, facilitating the elimination of the drug.

Prodrugs: In some instances, N-oxides can act as prodrugs, being converted back to the active parent amine in vivo. nih.govencyclopedia.pubacs.org This bioreduction can prolong the duration of action of the drug. Imipramine-N-oxide and amitriptyline-N-oxide are examples of N-oxides that are reduced back to their parent antidepressant drugs. mdpi.comencyclopedia.pub

The physicochemical properties of N-oxides differ from their parent amines. The N-oxide group is highly polar and can increase water solubility while decreasing membrane permeability. nih.govacs.org This can alter the distribution of the metabolite in the body compared to the parent drug.

Given that Tropisetron's primary metabolites are hydroxylated products with greatly reduced potency for the 5-HT3 receptor, it is plausible that this compound, if formed in significant amounts, might also have low activity at this receptor. drugbank.com However, considering Tropisetron's activity at other targets like the α7-nicotinic receptor, a comprehensive evaluation would be necessary to determine the full pharmacological profile of its N-oxide metabolite.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.